2-Amino-4-phenylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4-phenylphenol often involves Schiff base reduction routes or reactions with 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol. These methods produce compounds with significant potential in azo dye and dithiocarbamate synthesis (Ajibade & Andrew, 2021), (Kaya & Aydın, 2012).
Molecular Structure Analysis
Molecular structures of compounds synthesized from 2-Amino-4-phenylphenol derivatives are characterized by various spectroscopic techniques, including FT-IR, UV–vis, and NMR. These compounds often crystallize in orthorhombic or monoclinic systems and exhibit intermolecular hydrogen bonding, contributing to their stability and potential application in material science (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
2-Amino-4-phenylphenol and its derivatives participate in various chemical reactions, including oxidative polycondensation, which leads to the formation of polymers with significant antimicrobial properties and thermal stability. These reactions are crucial for developing materials with specific functionalities (Baran et al., 2015).
Physical Properties Analysis
The physical properties of 2-Amino-4-phenylphenol derivatives, such as thermal degradation behavior and molecular weight, are characterized by techniques like TG–DTA and gel permeation chromatography. These analyses are essential for understanding the material's stability and suitability for various applications (Baran et al., 2015).
Chemical Properties Analysis
Electrochemical polymerization and oxidative polycondensation are key reactions for synthesizing phenol-based polymers from 2-Amino-4-phenylphenol derivatives. These reactions produce compounds with potential applications in electronic devices due to their electrical conductivity and semiconductor properties (Kaya & Aydın, 2012).
Scientific Research Applications
Analytical Chemistry Applications
- Improving Colorimetric Methods : The study by Rhine et al. (1998) investigated colorimetric methods based on the Berthelot reaction, commonly used for quantifying NH4-N in environmental samples. They explored alternatives to phenol and salicylate, with 2-phenylphenol (a derivative of 2-Amino-4-phenylphenol) showing promise as a more accurate chromogenic substrate, leading to methods with improved sensitivity and reduced interferences (Rhine, Mulvaney, Pratt, & Sims, 1998).
Biomedical Research
Nitric Oxide Donor in Medicinal Chemistry : Medana et al. (1994) explored 4-Phenyl-3-furoxancarbonitrile, a compound related to 2-Amino-4-phenylphenol, as a nitric oxide donor. This compound shows potential in activating soluble guanylate cyclase and has vasodilatory effects, indicating its relevance in cardiovascular therapies (Medana, Ermondi, Fruttero, Di Stilo, Ferretti, & Gasco, 1994).
DNA Interaction and Antimicrobial Activities : Rafique et al. (2022) synthesized 4-aminophenol derivatives (related to 2-Amino-4-phenylphenol) and evaluated their antimicrobial and antidiabetic activities. These compounds displayed significant interactions with human DNA, suggesting potential as anticancer agents (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Material Science and Electrochemistry
Electrooxidation and Film Formation : Menezes and Maia (2006) studied the electrooxidation of p-aminophenol (a structural analog of 2-Amino-4-phenylphenol) and its ability to form films in aqueous media. This research is significant in understanding the material properties and potential applications in electrochemical coatings and sensors (Menezes & Maia, 2006).
Pseudocapacitance Performance in Supercapacitors : Kowsari et al. (2019) explored the use of poly ortho aminophenol, a derivative of 2-Amino-4-phenylphenol, in supercapacitors. The study showed enhanced pseudocapacitance performance, indicating its potential in energy storage applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Safety And Hazards
2-Amino-4-phenylphenol is classified as Acute Tox. 4 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .
properties
IUPAC Name |
2-amino-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDZGNPFWGICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061553 | |
Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylphenol | |
CAS RN |
1134-36-7 | |
Record name | 2-Amino-4-phenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phenylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-phenylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobiphenyl-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4-PHENYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49P06660 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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